Acetamide, 2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)-, (S)-
Overview
Description
ZD-7114, also known as ICI-D7114, is a selective agonist for the beta-3 adrenergic receptor. This compound is primarily used in scientific research to study its effects on brown adipose tissue and thermogenesis. It has shown potential benefits in animal models of obesity and disturbed glucose and lipid homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZD-7114 is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis typically starts with the preparation of 2-hydroxy-3-phenoxypropylamine, which is then reacted with 4-(2-chloroethoxy)phenol to form the intermediate compound. This intermediate is further reacted with 2-methoxyethylamine to produce the final product, ZD-7114 .
Industrial Production Methods
The industrial production of ZD-7114 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ZD-7114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ZD-7114 can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ZD-7114 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of beta-3 adrenergic receptor agonists.
Biology: Used to investigate the role of beta-3 adrenergic receptors in brown adipose tissue and thermogenesis.
Medicine: Explored for its potential benefits in treating obesity and metabolic disorders.
Industry: Used in the development of new therapeutic agents targeting beta-3 adrenergic receptors
Mechanism of Action
ZD-7114 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to a series of intracellular events, including the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A, which in turn stimulates lipolysis and thermogenesis in brown adipose tissue .
Comparison with Similar Compounds
Similar Compounds
BRL37344: Another selective beta-3 adrenergic receptor agonist.
CL316243: A potent beta-3 adrenergic receptor agonist used in research.
Uniqueness of ZD-7114
ZD-7114 is unique due to its high selectivity for the beta-3 adrenergic receptor and its ability to stimulate thermogenesis at doses that have minimal effects on beta-1 and beta-2 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific role of beta-3 adrenergic receptors in various physiological processes .
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19/h2-10,18,23,25H,11-17H2,1H3,(H,24,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMBDLSFFNKKLG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926463 | |
Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129689-30-1 | |
Record name | 2-[4-[2-[[(2S)-2-Hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129689-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICI D7114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)-N-(2-methoxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD-7114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5S87KTK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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